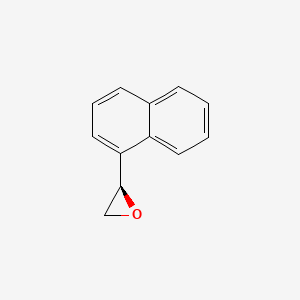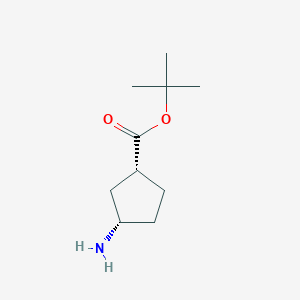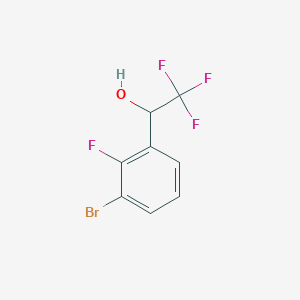
1-(3-hydroxypropyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxypropyl)cyclopropan-1-ol, also known as 3-hydroxypropylcyclopropanol, is a cyclic alcohol with a hydroxypropyl group attached to a cyclopropane ring. It is a synthetic compound that can be used in numerous applications, including as a reagent in organic synthesis and as an intermediate in the synthesis of pharmaceuticals. This compound has a range of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.
Scientific Research Applications
1-(1-(3-hydroxypropyl)cyclopropan-1-olpyl)cyclopropan-1-ol has a range of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, and as an intermediate in the synthesis of other compounds. Additionally, it has been studied for its potential use in drug delivery systems, due to its ability to form stable complexes with drug molecules. It has also been used in the synthesis of polymeric materials, and as a starting material for the synthesis of other cyclic compounds.
Mechanism of Action
The mechanism of action of 1-(1-(3-hydroxypropyl)cyclopropan-1-olpyl)cyclopropan-1-ol is not yet fully understood. However, it is believed that the hydroxypropyl group helps to stabilize the cyclopropane ring, which increases its reactivity. Additionally, the hydroxypropyl group is believed to increase the solubility of the compound in aqueous solutions, which can be beneficial for certain applications.
Biochemical and Physiological Effects
1-(1-(3-hydroxypropyl)cyclopropan-1-olpyl)cyclopropan-1-ol has a range of biochemical and physiological effects. It has been shown to possess antifungal and antibacterial activity, and has been studied for its potential use in the treatment of various fungal and bacterial infections. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
1-(1-(3-hydroxypropyl)cyclopropan-1-olpyl)cyclopropan-1-ol has a range of advantages and limitations for lab experiments. One of the main advantages is its low cost and availability, which makes it a popular choice for many laboratory experiments. Additionally, it is relatively easy to synthesize, and can be used in a variety of reactions. However, it is not very soluble in water, which can make it difficult to use in certain applications.
Future Directions
The potential future directions for 1-(1-(3-hydroxypropyl)cyclopropan-1-olpyl)cyclopropan-1-ol are numerous. One potential direction is the use of this compound in drug delivery systems, as it has been shown to form stable complexes with drug molecules. Additionally, it could be used in the synthesis of polymeric materials, and as a starting material for the synthesis of other cyclic compounds. Furthermore, it could be studied for its potential use in the treatment of various fungal and bacterial infections, as well as its potential use in the treatment of cancer. Finally, it could be further studied for its biochemical and physiological effects, in order to gain a better understanding of its mechanism of action.
Synthesis Methods
The synthesis of 1-(1-(3-hydroxypropyl)cyclopropan-1-olpyl)cyclopropan-1-ol is typically done by the reaction of an alkyl halide with a cyclopropanol. The reaction involves the nucleophilic substitution of the halide with the hydroxyl group of the cyclopropanol, resulting in the formation of a 1-(1-(3-hydroxypropyl)cyclopropan-1-olpyl)cyclopropan-1-ol product. This reaction can be catalyzed by strong acids, such as sulfuric acid, or by Lewis acids, such as zinc chloride. The reaction can also be conducted in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
properties
IUPAC Name |
1-(3-hydroxypropyl)cyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-1-2-6(8)3-4-6/h7-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWSIMPMYBEPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

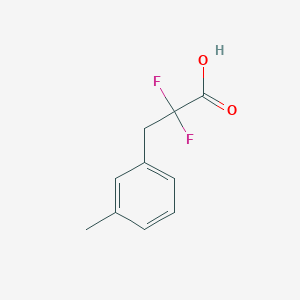
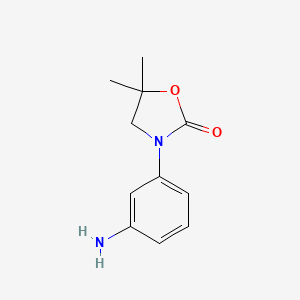
![3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6599076.png)
![tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate](/img/structure/B6599083.png)


![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)

![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)
